Diethyl(phenoxy)alumane
Description
Structure
2D Structure
Properties
CAS No. |
13235-18-2 |
|---|---|
Molecular Formula |
C10H15AlO |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
diethyl(phenoxy)alumane |
InChI |
InChI=1S/C6H6O.2C2H5.Al/c7-6-4-2-1-3-5-6;2*1-2;/h1-5,7H;2*1H2,2H3;/q;;;+1/p-1 |
InChI Key |
UWAMTZZJXXCIOH-UHFFFAOYSA-M |
Canonical SMILES |
CC[Al](CC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Strategies for Diethyl Phenoxy Alumane
Established Synthetic Pathways for Dialkyl(phenoxy)alumane Derivatives
The most prominent and well-established method for the synthesis of dialkyl(phenoxy)alumane derivatives involves the reaction of a trialkylaluminum compound with a phenol (B47542). nih.govwikipedia.org This reaction is a straightforward protonolysis where the acidic proton of the phenol reacts with one of the alkyl groups of the trialkylaluminum, leading to the formation of the corresponding alkane and the desired dialkyl(phenoxy)alumane.
Specifically for diethyl(phenoxy)alumane, the reaction proceeds by treating triethylaluminum (B1256330) (AlEt₃) with phenol (PhOH). The reaction can be summarized by the following equation:
Al(C₂H₅)₃ + C₆H₅OH → (C₂H₅)₂AlOPh + C₂H₆
This method is widely employed due to the ready availability of the starting materials and the generally high efficiency of the reaction. wikipedia.org The process is typically carried out in an inert solvent, such as toluene (B28343) or hexane, to control the reaction rate and facilitate handling of the pyrophoric triethylaluminum.
Novel Methodologies in this compound Synthesis
While the reaction of triethylaluminum with phenol remains the cornerstone of this compound synthesis, research into novel methodologies primarily focuses on variations of this theme, often driven by the specific application of the final product. These novel approaches are more about procedural refinements and the use of specialized starting materials rather than a complete departure from the established pathway.
Furthermore, advancements in the synthesis of substituted dialkyl(phenoxy)alumane derivatives have been explored. By employing substituted phenols, a wide array of derivatives can be prepared, which in turn can be used to fine-tune the steric and electronic properties of catalysts for specific synthetic outcomes.
Optimization of Reaction Conditions for this compound Formation
The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Several factors, including stoichiometry, temperature, and solvent, play a significant role.
Stoichiometry: The molar ratio of the reactants is a key parameter. A 1:1 molar ratio of triethylaluminum to phenol is theoretically required. However, in practice, a slight excess of one reactant may be used to ensure complete conversion of the other, depending on the specific experimental setup and the desired purity of the product.
Temperature: The reaction between triethylaluminum and phenol is exothermic. Therefore, the reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. orgsyn.org For certain applications, the reaction can be carried out at elevated temperatures, for instance, in the range of 100-200 °C, particularly when the resulting aluminum phenoxide is used as a catalyst for high-temperature reactions like phenol alkylation.
Solvent: The choice of solvent is crucial for managing the reaction's exothermicity and for solubilizing the reactants and products. Aprotic and non-coordinating solvents such as toluene, hexane, or other hydrocarbons are generally preferred to avoid side reactions with the highly reactive organoaluminum species. The use of coordinating solvents like ethers is generally avoided as they can form stable adducts with the aluminum center, potentially inhibiting further reactions.
| Parameter | Condition | Rationale |
| Reactants | Triethylaluminum, Phenol | Readily available starting materials for the primary synthesis route. |
| Stoichiometry | ~1:1 molar ratio | Ensures efficient conversion and minimizes unreacted starting materials. |
| Solvent | Aprotic, non-coordinating (e.g., Toluene, Hexane) | Controls reaction exothermicity and prevents unwanted side reactions. |
| Temperature | Initial cooling (e.g., 0°C), then ambient or elevated temperature | Manages the exothermic nature of the reaction and can be adjusted for specific applications. |
Reactivity and Mechanistic Investigations of Diethyl Phenoxy Alumane
Fundamental Reaction Pathways of Organoaluminum Compounds
Organoaluminum compounds are a significant class of organometallic reagents characterized by the polar aluminum-carbon bond, which imparts high reactivity. Their behavior is largely dictated by the high Lewis acidity of the three-coordinate aluminum center, leading to a strong tendency to achieve an electron octet. youtube.com This drives many of their fundamental reaction pathways.
One of the most characteristic reactions is their function as Lewis acids . Triorganoaluminum compounds readily form stable adducts with Lewis bases such as ethers, amines, and pyridines. youtube.com This interaction is crucial for their role in catalysis, where they activate substrates, typically carbonyl compounds, by coordinating to a lone pair on an oxygen or nitrogen atom.
Ligand exchange and redistribution reactions are also common. For instance, trialkylaluminum compounds can exchange ligands with other organometallic or main group compounds. mychemblog.com A key preparative reaction in this class is the reaction with protic reagents like alcohols and phenols, which proceeds to form aluminum alkoxides or phenoxides, respectively, with the concomitant release of an alkane. youtube.com The formation of diethyl(phenoxy)alumane from triethylaluminum (B1256330) and phenol (B47542) falls into this category.
Carboalumination involves the addition of an Al-C bond across a carbon-carbon multiple bond (alkenes and alkynes). This process can occur thermally or be catalyzed by transition metals and is a powerful method for carbon-carbon bond formation. scribd.com A related pathway is hydroalumination , where an Al-H bond adds across a C=C double bond. This is often achieved using dialkylaluminum hydrides, which can be prepared from the corresponding trialkylaluminum species. scribd.com
Organoaluminum compounds also react vigorously with various electrophiles . Their reaction with oxygen yields aluminum alkoxides, which can be hydrolyzed to alcohols. scribd.com Similarly, the reaction with carbon dioxide can be utilized to produce carboxylic acids, ketones, or alcohols after a workup step. scribd.com The reactions with water, halogens, and various nitrogen and sulfur oxides can be extremely violent. scribd.com
Finally, organoaluminum compounds are widely known for their application as co-catalysts in olefin polymerization , most famously in Ziegler-Natta catalysis, where they activate a transition metal catalyst to polymerize alkenes into polyolefins. organic-chemistry.org
Role of the Phenoxy Ligand in this compound Reactivity
The substitution of an ethyl group in triethylaluminum with a phenoxy group to form this compound significantly modulates the compound's reactivity. The phenoxy ligand (PhO-) is not merely a spectator; it actively influences the electronic and steric properties of the aluminum center.
Key roles of the phenoxy ligand include:
Metal-Ligand Cooperativity: The oxygen atom in the phenoxy ligand retains Lewis basic character. This allows for potential metal-ligand cooperative bond activation pathways where the aluminum acts as the Lewis acid site to bind and activate a substrate, while the phenoxy oxygen acts as a basic site, for example, to deprotonate a substrate in a concerted manner. organicreactions.org
Steric Influence: The bulky phenyl group of the phenoxy ligand provides greater steric hindrance around the aluminum center than an ethyl group. This steric bulk can influence the regioselectivity and stereoselectivity of reactions by controlling the trajectory of incoming substrates to the catalytic center. wikipedia.org For example, in polymerization catalysis, modifications to phenoxy-type ligands are known to tune catalyst performance and the properties of the resulting polymer. wikipedia.org
Stabilization and Aggregation: Like many organoaluminum compounds, this compound can exist as dimers or higher-order aggregates in solution, with the phenoxy oxygen atoms acting as bridging ligands. The nature of the phenoxy group can influence the stability and structure of these aggregates, which in turn affects the concentration of the catalytically active monomeric species.
Reaction Mechanisms in Organic Transformations Catalyzed or Mediated by this compound
This compound primarily functions as a Lewis acid catalyst, activating carbonyl compounds toward nucleophilic attack. The general mechanism involves several key steps, exemplified by reactions such as the Tishchenko and Meerwein-Ponndorf-Verley (MPV) reactions.
The catalytic cycle typically begins with the coordination of the aluminum center to the carbonyl oxygen of a substrate (e.g., an aldehyde or ketone). This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack.
The subsequent step involves the transfer of a nucleophile to the activated carbonyl carbon. The identity of the nucleophile defines the specific transformation:
Hydride Transfer: In MPV-type reductions, the nucleophile is a hydride (H⁻). The aluminum catalyst, which also coordinates a sacrificial alcohol (like isopropanol), facilitates the transfer of a hydride from the alcohol's α-carbon to the substrate's carbonyl carbon through a cyclic, six-membered transition state. mychemblog.comwikipedia.org The sacrificial alcohol is oxidized to a ketone (e.g., acetone), which can be removed to drive the equilibrium. mychemblog.comorganic-chemistry.org
Alkoxide/Acyl Transfer: In the Tishchenko reaction, which converts two molecules of an aldehyde into an ester, the process is more intricate. After the initial coordination of one aldehyde molecule to the aluminum catalyst, a second aldehyde molecule adds to form a hemiacetal intermediate coordinated to the aluminum. scribd.comorganic-chemistry.org This is followed by an intramolecular 1,3-hydride shift from the hemiacetal portion to the carbonyl carbon of the second aldehyde unit. youtube.comscribd.com This key step results in the formation of the final ester product, which is then released from the aluminum catalyst, allowing the cycle to continue.
In both mechanisms, the phenoxy group on the aluminum modulates its Lewis acidity to an optimal level for catalysis and its steric bulk can influence the efficiency and selectivity of the hydride or acyl transfer step. The reaction can be terminated by an aqueous workup, which hydrolyzes the aluminum-oxygen bonds to release the final alcohol or ester product and form aluminum hydroxides. youtube.com
Investigations into Specific Reaction Types
The reactivity of this compound and related aluminum alkoxides/phenoxides has been investigated in several classic organic transformations, most notably the Tishchenko reaction and the Meerwein-Ponndorf-Verley (MPV) reduction.
Tishchenko Reaction: This reaction is a disproportionation of an aldehyde, where one molecule is oxidized to a carboxylic acid and a second is reduced to an alcohol, with the two combining to form an ester. Aluminum alkoxides are the classic catalysts for this transformation. scribd.comorganic-chemistry.org The reaction works for aldehydes with or without α-hydrogens. youtube.com The mechanism proceeds via Lewis acid activation of the aldehyde, formation of a hemiacetal intermediate, and a subsequent intramolecular hydride shift. scribd.comrsc.org Conducting the reaction at low temperatures can minimize side reactions. organic-chemistry.org Variants like the Evans-Tishchenko reaction have been developed to achieve high stereoselectivity. researchgate.net
Meerwein-Ponndorf-Verley (MPV) Reduction: This is a highly chemoselective method for reducing aldehydes and ketones to their corresponding alcohols. wikipedia.orglibretexts.org The reaction employs an aluminum alkoxide catalyst, such as aluminum isopropoxide, and a sacrificial alcohol, typically isopropanol. mychemblog.comwikipedia.org The reaction is reversible, and the equilibrium is driven towards the products by using a large excess of the sacrificial alcohol and often by removing the oxidized by-product (acetone) by distillation. mychemblog.comorganic-chemistry.org The key mechanistic feature is a hydride transfer from the sacrificial alcohol to the substrate via a six-membered cyclic transition state coordinated to the aluminum atom. mychemblog.comwikipedia.org The use of chiral ligands or chiral alcohols can render the reaction enantioselective. wikipedia.orglibretexts.org
The following table provides a comparative overview of these two key reactions.
| Feature | Tishchenko Reaction | Meerwein-Ponndorf-Verley (MPV) Reduction |
| Substrate(s) | Aldehyde (2 equivalents) | Aldehyde or Ketone |
| Reagent(s) | Catalytic Aluminum Alkoxide/Phenoxide | Catalytic Aluminum Alkoxide, Sacrificial Alcohol (e.g., Isopropanol) |
| Product(s) | Symmetrical or Mixed Ester | Primary or Secondary Alcohol |
| Key Mechanistic Step | Intermolecular addition followed by intramolecular 1,3-hydride shift. scribd.comorganic-chemistry.org | Intermolecular hydride transfer from a sacrificial alcohol via a cyclic transition state. mychemblog.comwikipedia.org |
| By-product | None (atom economical) | Oxidized sacrificial alcohol (e.g., Acetone) mychemblog.com |
| Driving Force | Formation of a stable ester. | Excess of sacrificial alcohol and/or removal of the ketone by-product. mychemblog.com |
Influence of Solvent and Temperature on Reactivity Profiles
The reactivity of organoaluminum compounds like this compound is highly sensitive to both solvent and temperature. These factors can profoundly influence reaction rates, equilibria, and product selectivity by altering the state of the catalyst and the stability of intermediates.
Influence of Solvent: The choice of solvent plays a critical role in modulating the reactivity of this compound.
Coordinating vs. Non-coordinating Solvents: In non-polar, non-coordinating solvents like toluene (B28343) or heptane, organoaluminum compounds tend to exist as dimers or higher aggregates, where bridging alkoxy or phenoxy groups help satisfy the electron deficiency of the aluminum centers. In this state, the Lewis acidity is diminished. In contrast, polar, coordinating solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can break up these aggregates by forming monomeric solvent-adducts. wikipedia.org While this makes the aluminum center more accessible, the coordinated solvent can also compete with the substrate for the Lewis acidic site, sometimes slowing the reaction rate. acs.org
Solvation of Transition States: Solvents affect reaction rates by differentially solvating the ground state reactants and the transition state. wikipedia.org For reactions involving charge separation or build-up in the transition state, polar solvents can provide stabilization, thereby accelerating the reaction. For the cyclic, largely nonpolar transition states found in MPV and Tishchenko reactions, this effect may be less pronounced.
Protic vs. Aprotic Solvents: Protic solvents like alcohols are generally avoided as the primary solvent because they will react with the organoaluminum reagent itself. youtube.com However, in the case of the MPV reduction, a sacrificial alcohol is a required reagent. mychemblog.com
Influence of Temperature: Temperature has a significant impact on both the kinetics and thermodynamics of reactions involving this compound.
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy. For example, some MPV reductions require heating to proceed at a practical rate. mychemblog.com
Equilibrium: Many reactions catalyzed by aluminum alkoxides, such as the MPV reduction, are reversible. organicreactions.org Temperature can shift the position of the equilibrium. In the MPV reduction, the forward reaction is often favored at moderate temperatures, while removing the low-boiling acetone (B3395972) by-product via distillation (which requires heat) is a common strategy to drive the equilibrium toward the desired alcohol product. mychemblog.com
Selectivity and Side Reactions: At lower temperatures, reactions tend to be more selective. In the Tishchenko reaction, conducting the process at low temperatures is recommended to suppress potential side reactions involving the alkoxide groups of the catalyst. scribd.comorganic-chemistry.org Conversely, higher temperatures can sometimes lead to decomposition of the catalyst or products, or favor elimination side reactions. youtube.com
Catalytic Applications of Diethyl Phenoxy Alumane
Diethyl(phenoxy)alumane as a Lewis Acid Catalyst
The catalytic prowess of this compound is largely rooted in its behavior as a Lewis acid, an electron-pair acceptor. This characteristic allows it to activate a wide range of substrates, facilitating reactions that would otherwise be sluggish or unselective.
Lewis Acidity in Comparison to Other Organoaluminum Species
Organoaluminum compounds are well-established Lewis acids, with their acidity being a key determinant of their catalytic activity. wikipedia.org The Lewis acidity of these compounds arises from the electron-deficient nature of the aluminum center, which readily accepts electron pairs from Lewis bases. wikipedia.org The structure of organoaluminum compounds, often existing as dimers with bridging alkyl or halide groups, influences their reactivity. libretexts.org For instance, trimethylaluminum (B3029685) exists as a dimer where methyl groups bridge the aluminum atoms through electron-deficient bonds. libretexts.org
The Lewis acidity of an organoaluminum species is modulated by the substituents attached to the aluminum atom. Electron-withdrawing groups tend to enhance Lewis acidity, while electron-donating groups diminish it. In this compound, the presence of the electronegative phenoxy group is expected to increase the Lewis acidity of the aluminum center compared to trialkylaluminum compounds like triethylaluminum (B1256330). This heightened acidity can lead to more effective activation of substrates in catalytic reactions. The quantitative evaluation of Lewis acidity can be performed using various spectroscopic and thermodynamic methods, which correlate the Lewis acid strength with observable parameters. nih.gov
Table 1: Qualitative Comparison of Lewis Acidity
| Compound | Substituents on Aluminum | Expected Relative Lewis Acidity |
|---|---|---|
| Triethylaluminum | Three ethyl groups | Baseline |
| This compound | Two ethyl groups, one phenoxy group | Higher than triethylaluminum |
| Aluminum Chloride | Three chloro groups | Significantly higher than trialkylaluminums |
Applications in Hetero Diels-Alder Reactions
The hetero-Diels-Alder reaction, a powerful tool for the synthesis of six-membered heterocyclic rings, often benefits from Lewis acid catalysis. acs.org In these reactions, a diene reacts with a heterodienophile, such as an aldehyde or an imine. acs.org Lewis acids, including various aluminum complexes, can coordinate to the heterodienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and thereby accelerating the reaction rate and enhancing its selectivity. acs.org
While specific studies detailing the use of this compound in hetero-Diels-Alder reactions are not abundant in readily available literature, the principles of Lewis acid catalysis by aluminum complexes are well-documented. For instance, chiral aluminum complexes have been successfully employed in asymmetric hetero-Diels-Alder reactions of benzaldehyde (B42025) with activated dienes, achieving high enantioselectivity. acs.org The steric and electronic environment of the aluminum center, dictated by its ligands, plays a crucial role in the stereochemical outcome of the reaction. acs.org It is postulated that hypercoordination to the chiral aluminum Lewis acid center is important for achieving high levels of asymmetric induction. acs.org Given its enhanced Lewis acidity, this compound could potentially serve as an effective catalyst in such transformations, influencing both the rate and stereoselectivity of the cycloaddition.
Other Lewis Acid Catalyzed Transformations
The utility of Lewis acids extends beyond cycloaddition reactions. Organoaluminum compounds, in general, are known to catalyze a variety of organic transformations. These include rearrangements, alkylations, and aldol-type reactions. The ability of the aluminum center to coordinate with carbonyl groups, for example, can facilitate nucleophilic attack on the carbonyl carbon.
While specific examples of this compound catalyzing a broad spectrum of Lewis acid-mediated transformations are not extensively documented in the primary literature, its inherent Lewis acidity suggests potential applicability in various reactions where substrate activation is key. The phenoxy ligand could also play a role in modulating the catalyst's solubility and stability, offering potential advantages over other organoaluminum reagents.
This compound in Polymerization Processes
The field of polymer chemistry has greatly benefited from the catalytic activity of organoaluminum compounds. They are integral components of many polymerization systems, acting as initiators, co-catalysts, or chain transfer agents.
Olefin Polymerization Catalysis
Organoaluminum compounds are famously used as co-catalysts in Ziegler-Natta polymerization, a cornerstone of industrial polyolefin production. wikipedia.org In these systems, a transition metal compound (e.g., a titanium halide) is activated by an organoaluminum compound, such as triethylaluminum or diethylaluminum chloride, to form the active catalytic species for olefin polymerization. wikipedia.org These catalysts exhibit remarkable control over the polymer's stereochemistry, leading to materials with specific properties. wikipedia.org
While the direct use of this compound as the sole catalyst for olefin polymerization is not a common application, its role as a co-catalyst in conjunction with transition metal catalysts, particularly metallocenes, is a plausible area of investigation. The nature of the organoaluminum co-catalyst can significantly influence the activity of the primary catalyst and the properties of the resulting polymer. The phenoxy group in this compound could potentially modify the electronic and steric environment of the active catalytic center, thereby impacting monomer insertion and chain propagation steps.
Coordination Polymerization Mechanisms
Beyond olefin polymerization, organoaluminum compounds are also effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide, to produce biodegradable polyesters like polylactic acid (PLA). researchgate.net The mechanism of this polymerization is typically a coordination-insertion mechanism. The Lewis acidic metal center of the catalyst coordinates to the carbonyl oxygen of the cyclic ester, activating the ester for nucleophilic attack by an initiating group, often an alkoxide. This leads to the ring-opening of the monomer and its insertion into the metal-initiator bond.
Complexes containing phenoxy-type ligands have been investigated as catalysts for the ROP of lactide. libretexts.org For instance, yttrium complexes bearing alkoxy-amino-bis(phenolate) ligands have shown to be rapid and controlled initiators for the polymerization of racemic lactide, producing heterotactic-rich polylactic acid. libretexts.org This demonstrates that the phenoxy moiety can be a valuable component of a catalyst system for coordination polymerization. Although specific studies focusing on this compound for this purpose are limited, its structural similarity to other effective catalysts suggests its potential in this area. The combination of an initiating alkyl group and a modifying phenoxy group on the aluminum center could offer a unique balance of reactivity and control in the polymerization process.
Impact on Polymer Microstructure
The microstructure of a polymer, specifically its tacticity, plays a crucial role in determining its physical properties such as crystallinity, melting point, and mechanical strength. rsc.org In the context of ring-opening polymerization (ROP) of cyclic esters like lactones, the catalyst employed is instrumental in influencing the stereochemistry of the resulting polymer chain. While specific detailed studies on the impact of this compound on polymer microstructure are not extensively documented in publicly available literature, the behavior of related aluminum-based catalysts, particularly those bearing phenoxy ligands, provides significant insights.
Aluminum complexes are widely utilized as initiators for the ROP of monomers like ε-caprolactone (CL) and lactide (LA). nih.gov The polymerization typically proceeds via a coordination-insertion mechanism, where the monomer coordinates to the aluminum center before being inserted into the metal-alkoxide bond. researchgate.netresearchgate.net The steric and electronic properties of the ligands surrounding the aluminum atom are critical in controlling the stereoselectivity of the polymerization.
For instance, in the polymerization of racemic lactide, the catalyst can direct the formation of either a heterotactic, isotactic, or atactic polylactide (PLA). The choice of ligands on the aluminum center can influence the selective incorporation of either the D- or L-monomer into the growing polymer chain. While specific data on this compound is scarce, research on other aluminum-phenoxyimine complexes has shown that modifications to the phenoxy ligand can affect the degree of polymerization control. nih.gov
The table below illustrates the general influence of catalyst stereocontrol on the microstructure of polylactide.
| Catalyst Stereoselectivity | Resulting Polylactide Microstructure | Description of Monomer Sequence |
| Isoselective | Isotactic | Long sequences of the same enantiomer (e.g., -L-L-L-L-) |
| Heteroselective | Heterotactic | Alternating enantiomers (e.g., -L-D-L-D-) |
| Non-selective | Atactic | Random sequence of enantiomers |
This table provides a generalized overview of tacticity in polylactide synthesis.
Given the structure of this compound, it is plausible that the phenoxy group and the ethyl groups create a specific steric and electronic environment around the aluminum center that can influence the approach of the monomer and thus impact the microstructure of the resulting polymer. However, without specific experimental data, the precise nature and extent of this control remain a subject for further investigation.
This compound in Organic Synthesis Beyond Polymerization
Beyond its potential role in polymerization, this compound can function as a Lewis acid catalyst in a variety of organic transformations. Lewis acids are crucial in organic synthesis for their ability to activate electrophiles, thereby facilitating a wide range of reactions, including the formation of carbon-carbon bonds.
Role in Carbon-Carbon Bond Formation
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. nih.gov this compound, as a Lewis acidic compound, can catalyze several key C-C bond-forming reactions, such as the Aldol (B89426) and Michael additions.
Michael Addition: The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). nih.govnih.gov This reaction is a powerful tool for forming C-C bonds. Lewis acids can play a crucial role by activating the α,β-unsaturated system towards nucleophilic attack. This compound can coordinate to the carbonyl oxygen of the Michael acceptor, enhancing its electrophilicity at the β-carbon. This activation facilitates the addition of a wide range of nucleophiles, including malonates and other stabilized carbanions. researchgate.net
The table below summarizes the general role of a Lewis acid catalyst like this compound in these fundamental C-C bond-forming reactions.
| Reaction Type | Role of this compound (as a Lewis Acid) | Substrates (Examples) | Product Type |
| Aldol Addition | Activation of the electrophilic carbonyl group | Aldehyde + Ketone Enolate | β-Hydroxy Carbonyl |
| Michael Addition | Activation of the α,β-unsaturated carbonyl system | α,β-Unsaturated Ketone + Diethyl Malonate | 1,5-Dicarbonyl Compound |
This table illustrates the general catalytic role of a Lewis acid in C-C bond formation reactions.
Selective Transformations in Complex Molecule Synthesis
The ability of a catalyst to effect selective transformations is highly valuable in the synthesis of complex molecules, such as natural products. This often requires the catalyst to differentiate between multiple similar functional groups within a molecule. This compound, by virtue of its Lewis acidity, has the potential to act as a catalyst in such selective processes.
Lewis acids are known to mediate a variety of selective transformations, including reductions, oxidations, and cyclization reactions. For instance, in a polyfunctional molecule containing multiple carbonyl groups, a Lewis acid might selectively coordinate to one, based on steric or electronic factors, allowing for its selective reduction or reaction with a nucleophile.
Furthermore, Lewis acids can be instrumental in intramolecular reactions, such as cyclizations, by bringing reactive functionalities into proximity and activating one of the partners. For example, an intramolecular aldol or Michael reaction catalyzed by a Lewis acid can be a key step in the construction of cyclic and polycyclic systems found in many natural products.
While there is a lack of specific, published examples of this compound being used as a key catalyst in the total synthesis of a complex natural product, its properties as a Lewis acid suggest its potential utility in this area. The precise control over reactivity and selectivity would depend on the specific substrate and reaction conditions. Further research is needed to explore and document the application of this compound in the selective synthesis of complex organic molecules.
Diethyl Phenoxy Alumane in Asymmetric Synthesis
Chiral Auxiliaries and Catalysts Derived from Organoaluminum Compounds
The development of chiral auxiliaries and catalysts is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched products. Organoaluminum compounds are frequently employed as precursors for chiral Lewis acid catalysts. scispace.com These catalysts are typically generated in situ by reacting an achiral organoaluminum species with a chiral ligand, such as a chiral diol, amino alcohol, or diamine. The resulting chiral aluminum complex can then coordinate to a substrate, creating a chiral environment that directs the approach of a reactant to one face of the molecule over the other. scielo.br
The general principle involves the temporary incorporation of a stereogenic group (the chiral auxiliary) into a substrate to control the stereochemical outcome of a reaction. manchester.ac.uk After the desired transformation, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones, camphorsultams, and pseudoephedrine derivatives. manchester.ac.uk While there is extensive literature on chiral auxiliaries, specific examples derived directly from diethyl(phenoxy)alumane are not prominently documented.
The effectiveness of a chiral Lewis acid catalyst derived from an organoaluminum compound depends on several factors, including the nature of the metal, the structure of the chiral ligand, and the reaction conditions. The Lewis acidity of the aluminum center activates the substrate, while the chiral ligand provides the necessary steric and electronic environment for stereochemical control.
Enantioselective Transformations Mediated by this compound
Enantioselective transformations are reactions that produce one enantiomer of a chiral product in excess over the other. Chiral Lewis acids derived from organoaluminum compounds are known to catalyze a variety of enantioselective reactions, including Diels-Alder reactions, aldol (B89426) additions, and reductions. scispace.comnih.gov
The table below illustrates a hypothetical scenario for an enantioselective aldol reaction, which would typically be populated with experimental data from research studies.
| Entry | Aldehyde | Ketone | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde (B42025) | Acetone (B3395972) | (R)-BINOL | Toluene (B28343) | -78 | - | - |
| 2 | Isobutyraldehyde | Acetophenone | (S,S)-Hydrobenzoin | CH2Cl2 | -78 | - | - |
| This table is illustrative and does not represent actual experimental data for this compound. |
Diastereoselective Control in Reactions Involving this compound
Diastereoselective reactions are those that favor the formation of one diastereomer over another. In many organic reactions, multiple new stereocenters can be formed, leading to the possibility of several diastereomeric products. Chiral reagents and auxiliaries are often used to control this diastereoselectivity.
Organoaluminum reagents can play a role in diastereoselective reactions by coordinating to functional groups in the substrate, thereby influencing the steric environment and directing the approach of a reagent. For example, in the reduction of a chiral ketone, a bulky organoaluminum reagent could selectively deliver a hydride to the less hindered face of the carbonyl group, leading to a high diastereomeric excess of one of the alcohol products.
Detailed studies on the diastereoselective control exerted by this compound in specific reactions are not widely reported. Research in this area would typically involve systematic studies varying the substrate, reagent, and reaction conditions to optimize the diastereomeric ratio of the product.
Strategies for Inducing Chirality in this compound Systems
The primary strategy for inducing chirality in systems involving an achiral organoaluminum reagent like this compound is through the use of a chiral ligand. The in-situ formation of a chiral Lewis acid by mixing the organoaluminum compound with a stoichiometric or catalytic amount of a chiral molecule is a well-established approach.
Key strategies include:
Use of C2-Symmetric Ligands: Chiral diols, diamines, and other ligands with C2 symmetry are often effective in creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
Chelation Control: Ligands that can form a bidentate or multidentate chelate with the aluminum atom can create a more rigid and predictable chiral environment, enhancing stereochemical control.
Kinetic Resolution: In reactions involving a racemic starting material, a chiral catalyst can selectively react with one enantiomer at a faster rate, leaving the unreacted enantiomer in high enantiomeric excess.
While these are general strategies applicable to organoaluminum chemistry, their specific application and efficacy with this compound would require dedicated experimental investigation.
Structural Elucidation and Spectroscopic Characterization of Diethyl Phenoxy Alumane
Advanced Spectroscopic Techniques for Organoaluminum Compounds
The characterization of organoaluminum compounds is often challenging due to their high reactivity, particularly their sensitivity to air and moisture. electrochem.org A suite of advanced spectroscopic techniques is therefore essential to elucidate their structure and properties. These methods, including multi-nuclear NMR, mass spectrometry, IR spectroscopy, and single-crystal X-ray diffraction, provide complementary information to build a comprehensive picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁷Al)
NMR spectroscopy is a cornerstone in the characterization of organoaluminum compounds, offering detailed information about the molecular framework and the bonding environment of the constituent atoms.
¹H and ¹³C NMR spectroscopy provide insights into the organic moieties of Diethyl(phenoxy)alumane. The proton NMR spectrum would be expected to show signals corresponding to the ethyl groups (triplet and quartet) and the protons of the phenoxy group. The chemical shifts of the α- and β-protons of the ethyl groups attached to the aluminum center are particularly informative about the electronic environment of the Al-C bond. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule.
²⁷Al NMR spectroscopy is a powerful and direct probe for the aluminum center. The chemical shift of the ²⁷Al nucleus is highly sensitive to its coordination number and the nature of the substituents. researchgate.net For organoaluminum compounds, four-coordinate aluminum species typically resonate in a distinct region of the spectrum. It is known that the δ(²⁷Al) resonances for monomeric R₂AlOAr compounds are found around 190 ppm, while dimeric analogs give signals at approximately 167 ppm. researchgate.net This distinction is crucial for understanding the aggregation state of this compound in solution. The quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2) can lead to broad signals, with the line width being influenced by the symmetry of the electric field gradient around the aluminum nucleus. researchgate.net Sharper signals are generally observed in more symmetric environments. ontosight.ai
| Nucleus | Expected Chemical Shift Range (ppm) | Information Gained |
| ¹H | 0.5 - 1.5 (ethyl), 6.5 - 8.0 (phenyl) | Structure and electronic environment of organic ligands. |
| ¹³C | 0 - 15 (ethyl), 110 - 160 (phenyl) | Carbon skeleton of the molecule. |
| ²⁷Al | ~160 - 200 (for 4-coordinate Al) | Coordination number and aggregation state of the aluminum center. researchgate.net |
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation patterns of organoaluminum compounds, although their high reactivity can present analytical challenges. electrochem.org For this compound, mass spectrometry would be used to confirm the molecular weight of the monomeric or, more likely, the dimeric species. The fragmentation pattern can provide valuable structural information, often showing the sequential loss of alkyl groups or the phenoxy ligand. Studies on related aluminum alkoxides have shown that the vapor phase can consist of dimeric or even higher aggregates, and their fragmentation often involves the loss of alkoxy or alkyl radicals. researchgate.net
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the vibrational modes of the chemical bonds within a molecule. For this compound, characteristic IR absorption bands would be expected for the C-H stretching and bending vibrations of the ethyl and phenoxy groups. Of particular interest are the Al-C and Al-O stretching vibrations. The Al-O stretching frequency in aluminum phenoxides can provide insights into the nature of the Al-O bond and the degree of association. For instance, bridging and terminal Al-O bonds would exhibit different vibrational frequencies.
In-situ Spectroscopic Monitoring of this compound Reactions
Given the reactive nature of organoaluminum compounds, in-situ spectroscopic techniques are invaluable for studying their reactions in real-time. nih.gov Techniques such as in-situ IR and NMR spectroscopy allow for the direct observation of reactants, intermediates, and products as the reaction progresses. For example, monitoring the reaction of triethylaluminum (B1256330) with phenol (B47542) to form this compound would allow for the tracking of the consumption of the starting materials and the appearance of the product, providing insights into the reaction kinetics and mechanism. researchgate.net
Elucidation of Solution-Phase Structures and Aggregation Behavior
Organoaluminum compounds often exist in solution as an equilibrium mixture of different aggregation states (monomers, dimers, trimers, etc.). This aggregation behavior is influenced by the nature of the alkyl and alkoxy/aryloxy groups, the solvent, and the temperature. For this compound, it is expected to exist predominantly as a dimer in non-coordinating solvents. However, the presence of Lewis basic solvents could lead to the formation of monomeric adducts. NMR spectroscopy, particularly variable-temperature NMR, is a powerful tool to study these equilibria. The exchange between different species in solution can be monitored by observing changes in the chemical shifts and line shapes of the NMR signals. Cryoscopic molecular weight measurements in solution can also provide evidence for the degree of aggregation. dtic.mil
Theoretical and Computational Investigations of Diethyl Phenoxy Alumane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and bonding characteristics of molecules like diethyl(phenoxy)alumane. These calculations can provide a detailed picture of the molecule's geometry, the nature of its chemical bonds, and the distribution of electron density.
For this compound, such calculations would likely focus on:
Molecular Geometry: Determining the optimized three-dimensional structure, including bond lengths and angles between the aluminum center, the ethyl groups, and the phenoxy ligand.
Bonding Analysis: Investigating the nature of the aluminum-oxygen bond, which is central to the compound's identity. This would involve analyzing the covalent and ionic character of this bond. The bonding within the ethyl and phenoxy ligands would also be characterized.
Electronic Properties: Calculating properties such as the molecular orbital energies (HOMO-LUMO gap), which are crucial for understanding the compound's reactivity and spectroscopic behavior. The distribution of atomic charges would also be determined, highlighting the electrophilic and nucleophilic sites within the molecule.
While no specific data exists for this compound, studies on related phenoxy radicals and aluminum-containing species demonstrate the power of these methods. For instance, theoretical studies on the phenoxy radical itself have provided detailed information on its resonance-stabilized structure and electron delocalization. researchgate.net
Reaction Mechanism Studies through Computational Chemistry
Computational chemistry offers a virtual laboratory to explore the pathways of chemical reactions. For this compound, this would involve mapping the potential energy surface for its reactions, such as its role as a catalyst or precursor in organic synthesis.
Key aspects of such a study would include:
Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products. The geometry and energy of these transition states are critical for determining reaction rates.
Reaction Energetics: Calculating the activation energies and reaction enthalpies to predict the feasibility and kinetics of a reaction.
Mechanism Elucidation: Distinguishing between different possible reaction pathways, for example, concerted versus stepwise mechanisms.
Computational studies on various cycloaddition reactions have showcased the ability of these methods to elucidate complex reaction mechanisms and predict stereochemical outcomes. nih.gov Similar approaches could be applied to understand the reactivity of this compound with various substrates.
Prediction of Reactivity and Selectivity in this compound Systems
Building upon electronic structure and reaction mechanism studies, computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. This is particularly valuable in the context of catalysis, where understanding these factors is key to designing efficient synthetic routes.
Predictive studies would focus on:
Regioselectivity and Stereoselectivity: For reactions involving unsymmetrical substrates, computational models can predict which regioisomer or stereoisomer will be the major product. This is often achieved by comparing the activation energies of the different possible reaction pathways.
Influence of Ligands and Solvents: The computational models can be extended to include the effects of different ligands on the aluminum center or the influence of the solvent environment on the reaction outcome.
While specific predictions for this compound are not available, computational studies on other catalytic systems have demonstrated a strong correlation between theoretical predictions and experimental results, underscoring the predictive power of these methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. For a system involving this compound, MD simulations could offer insights into its behavior in solution or in the solid state.
An MD study of this compound could investigate:
Conformational Dynamics: Exploring the different conformations that the molecule can adopt at a given temperature and how it transitions between them. This is particularly relevant for the flexible ethyl groups.
Solvation Effects: Simulating the interaction of this compound with solvent molecules to understand how the solvent influences its structure and reactivity.
Aggregation Behavior: Investigating the tendency of this compound molecules to form dimers or larger aggregates, a common feature of organoaluminum compounds.
MD simulations have been successfully employed to study the behavior of various aluminum-containing systems, from the formation of alumina (B75360) layers to the properties of aluminum carboxylate sols. mdpi.com These studies provide a framework for how MD could be applied to understand the dynamic nature of this compound.
Data Tables
Due to the absence of specific computational studies on this compound in the reviewed literature, no data tables with detailed research findings can be generated. The creation of such tables would require speculative data and would not adhere to the principles of scientific accuracy.
Coordination Chemistry of Diethyl Phenoxy Alumane
Formation of Coordination Complexes with Lewis Bases
Organoaluminum compounds are potent Lewis acids due to the electron-deficient nature of the aluminum atom. wikipedia.org Consequently, diethyl(phenoxy)alumane is expected to readily form coordination complexes, or adducts, with a wide variety of Lewis bases. These bases donate a pair of electrons to the aluminum center, resulting in the formation of a more stable, tetracoordinate aluminum species. Common Lewis bases that form such adducts include ethers (e.g., diethyl ether, tetrahydrofuran), amines (e.g., pyridine, triethylamine), and phosphines.
While specific thermodynamic data for the formation of this compound adducts is not extensively documented in the readily available literature, the general principles of Lewis acid-base chemistry suggest that the stability of these complexes is influenced by both electronic and steric factors. Stronger Lewis bases will form more stable adducts, and sterically hindered bases may form weaker complexes or not coordinate at all. For instance, the interaction of various Lewis bases with the potent Lewis acid tris(pentafluorophenyl)borane, a related system, has been well-studied and demonstrates the range of adducts that can be formed.
The formation of these adducts can be represented by the following general equilibrium:
Et₂Al(OPh) + L ⇌ Et₂Al(OPh)·L
Where 'L' represents a generic Lewis base. The position of this equilibrium is dependent on the nature of the Lewis base, the solvent, and the temperature.
Ligand Exchange Reactions and Adduct Formation
Ligand exchange is a fundamental process in the chemistry of organoaluminum compounds. libretexts.orgchemguide.co.uk In the context of this compound, this can involve the exchange of the phenoxy group, the ethyl groups, or the coordinated Lewis base in an adduct. These reactions are often in equilibrium and can be driven to completion by changes in concentration or the removal of a volatile product.
For example, the addition of a stronger Lewis base to a solution containing a this compound adduct of a weaker base can lead to the displacement of the weaker base.
Et₂Al(OPh)·L¹ + L² ⇌ Et₂Al(OPh)·L² + L¹ (where L² is a stronger Lewis base than L¹)
Furthermore, redistribution reactions can occur between different organoaluminum species, leading to a mixture of products. While specific studies on this compound are not prevalent, research on related methylaluminum chlorides in ether has shown that distinct resonance signals can be observed in NMR spectroscopy, indicating that the exchange of alkyl and halide groups can be slow on the NMR timescale under certain conditions. researchgate.net
The formation of various adducts can significantly alter the chemical properties and reactivity of the parent organoaluminum compound.
Structural Analysis of this compound Coordination Complexes
For instance, the structures of Lewis acid-base adducts of Al(N(C₆F₅)₂)₃ and Ga(N(C₆F₅)₂)₃ with donors like acetonitrile, tetrahydrofuran (B95107) (THF), and trimethylphosphine (B1194731) have been elucidated, revealing key structural changes upon adduct formation. rsc.org In general, upon coordination of a Lewis base, the geometry at the aluminum center changes from trigonal planar (or a bridged dimer with tetracoordinate aluminum) to a distorted tetrahedral geometry. This is accompanied by a lengthening of the bonds within the Lewis acid moiety and the formation of a new dative bond between the aluminum and the donor atom of the Lewis base.
The table below presents typical structural data for a related organoaluminum adduct to illustrate the expected structural changes upon coordination.
| Compound | Al-O Bond Length (Å) | Al-C Bond Length (Å) | Al-L (Donor) Bond Length (Å) | Coordination Geometry at Al |
| (Hypothetical) Monomeric Et₂Al(OPh) | ~1.7-1.8 | ~1.9-2.0 | N/A | Trigonal Planar |
| (Hypothetical) Et₂Al(OPh)·THF | ~1.8-1.9 | ~1.9-2.0 | ~2.0-2.1 | Distorted Tetrahedral |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also invaluable for characterizing these adducts in solution. For example, in ¹H and ¹³C NMR, the coordination of a Lewis base to this compound would be expected to cause shifts in the resonances of the ethyl and phenoxy protons and carbons due to changes in the electronic environment around the aluminum center.
Influence of Coordination on Reactivity and Catalytic Activity
The formation of coordination complexes with Lewis bases can have a profound impact on the reactivity and catalytic activity of this compound. This modulation of activity is a cornerstone of its application in organic synthesis and polymerization. mdpi.com
The coordination of a Lewis base can:
Modify Steric Environment: The presence of a coordinated Lewis base introduces additional steric bulk around the aluminum center. This can enhance the selectivity of reactions by directing the approach of substrates to the catalytic site.
Alter the Nature of the Al-C and Al-O Bonds: Coordination can influence the polarity and lability of the aluminum-carbon and aluminum-oxygen bonds, thereby affecting their reactivity in processes such as alkylation or as polymerization initiators.
For example, in the context of polymerization, the addition of a Lewis base to an organoaluminum initiator can influence the rate of polymerization, the molecular weight of the resulting polymer, and its stereochemistry. Studies on related organoaluminum catalysts for the polymerization of methyl methacrylate (B99206) have shown that the nature of the ligands on the aluminum center has a significant effect on the tacticity of the polymer produced. researchgate.net While direct studies on this compound are scarce, it is reasonable to infer that the coordination of different Lewis bases would similarly tune its catalytic performance. The reactivity of methylaluminoxane (B55162) (MAO), a widely used co-catalyst in olefin polymerization, is also known to be influenced by its interaction with Lewis bases. nih.gov
Future Perspectives and Emerging Research Avenues for Diethyl Phenoxy Alumane
Integration with Flow Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on process intensification and the use of sustainable resources. Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers numerous advantages in this regard, including enhanced safety, improved heat and mass transfer, and greater scalability.
The integration of Diethyl(phenoxy)alumane into flow chemistry systems for polymerization reactions presents a promising avenue for research. Organoaluminum compounds, in general, are known to be highly active catalysts for polymerization, and their use in continuous flow reactors could lead to more efficient and controlled processes. wikipedia.orgchemeurope.com For instance, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can allow for the synthesis of polymers with well-defined molecular weights and narrow polydispersity.
A key area of future research will be the development of robust flow reactor systems capable of handling air- and moisture-sensitive reagents like this compound. This would likely involve the design of specialized microreactors and the use of inert carrier solvents. The potential benefits of such systems include reduced reaction times, lower catalyst loadings, and the ability to perform multi-step polymer synthesis in a continuous fashion.
Furthermore, the use of this compound in the synthesis of biodegradable polymers from renewable monomers is a critical area for sustainable synthesis. chembites.org Organoaluminum catalysts have shown promise in the ring-opening polymerization of lactones and other cyclic esters, which are derived from biomass. chembites.org Future research could focus on optimizing the catalytic activity of this compound for the production of biodegradable polyesters, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), in continuous flow processes.
Table 1: Potential Advantages of Using this compound in Flow Chemistry for Sustainable Polymer Synthesis
| Feature | Potential Advantage | Relevant Research Context |
| Precise Process Control | Tailored polymer properties (molecular weight, polydispersity) | Polymerization of olefins and cyclic esters wikipedia.orgchembites.org |
| Enhanced Safety | Minimized handling of pyrophoric reagents | General handling of organoaluminum compounds goettingen-research-online.de |
| Process Intensification | Reduced reactor size and increased throughput | General principles of flow chemistry mdpi.com |
| Sustainable Feedstocks | Synthesis of biodegradable polymers from renewable monomers | Ring-opening polymerization of lactones chembites.org |
Development of Heterogeneous this compound Catalysts
A significant drawback of homogeneous catalysts like this compound is the difficulty in separating them from the final product, which can lead to contamination and increased purification costs. The development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, addresses this challenge by enabling easy catalyst recovery and recycling.
Future research will likely focus on the immobilization of this compound onto various solid supports, such as silica (B1680970), alumina (B75360), and polymers. nsf.govbgu.ac.il The method of immobilization will be crucial in preserving the catalytic activity of the aluminum center. Techniques such as surface organometallic chemistry could be employed to create well-defined, single-site heterogeneous catalysts. youtube.com
The performance of these heterogeneous catalysts would need to be thoroughly evaluated in terms of their activity, selectivity, and stability over multiple reaction cycles. For example, in the context of olefin polymerization, a heterogeneous this compound catalyst could offer the benefits of a traditional Ziegler-Natta catalyst, such as high activity and stereocontrol, while being more amenable to industrial processes due to its solid nature. wikipedia.orgwikipedia.org
The choice of support material can also influence the catalytic properties. For instance, using a mesoporous silica support with a high surface area could lead to a higher concentration of active sites and improved catalytic efficiency. bgu.ac.il Research into the interactions between the this compound molecule and the support surface will be essential for designing highly effective and robust heterogeneous catalysts.
Table 2: Prospective Support Materials for Heterogeneous this compound Catalysts
| Support Material | Potential Advantages | Key Research Considerations |
| Silica (SiO₂) | High surface area, well-established surface chemistry | Nature of surface hydroxyl groups, potential for leaching bgu.ac.ilyoutube.com |
| Alumina (Al₂O₃) | Lewis acidic sites may influence catalytic activity | Potential for catalyst-support interactions altering activity bgu.ac.il |
| Porous Polymers | Tunable porosity and functionality | Swelling behavior in reaction media, thermal stability mdpi.com |
| Zeolites | Shape selectivity due to defined pore structures | Diffusion limitations for bulky monomers or polymers goettingen-research-online.de |
Applications in Materials Science Beyond Traditional Polymers
While the primary application of organoaluminum catalysts has been in the synthesis of commodity polymers like polyethylene (B3416737) and polypropylene, the unique reactivity of this compound opens up possibilities for its use in the creation of more advanced materials.
One promising area is the synthesis of well-defined block copolymers. vot.plnih.gov Block copolymers are composed of two or more different polymer chains linked together, and they can self-assemble into a variety of nanostructures with interesting optical, electronic, and mechanical properties. The controlled nature of polymerization reactions initiated by organoaluminum catalysts could be harnessed to produce block copolymers with precise block lengths and compositions.
For instance, this compound could potentially be used in sequential monomer addition processes to create diblock or triblock copolymers. These materials could find applications in areas such as drug delivery, nanolithography, and thermoplastic elastomers.
Another emerging application is in the synthesis of functionalized polymers. The phenoxy group in this compound can be modified with various functional groups, which can then be incorporated into the polymer chain. This could lead to the development of polymers with tailored properties, such as improved thermal stability, flame retardancy, or specific surface characteristics.
Furthermore, the Lewis acidic nature of the aluminum center in this compound could be exploited in the synthesis of novel inorganic-organic hybrid materials. numberanalytics.com By coordinating with other metal complexes or inorganic precursors, it could act as a molecular building block for the creation of new materials with unique catalytic or electronic properties.
Interdisciplinary Research Directions
The future development and application of this compound will likely be driven by interdisciplinary research efforts that combine expertise from various fields of science and engineering.
Collaboration between organometallic chemists and materials scientists will be crucial for designing and synthesizing new materials with tailored properties. For example, the development of advanced polymer architectures for specific applications will require a deep understanding of both the polymerization mechanism and the structure-property relationships of the resulting materials.
Partnerships with chemical engineers will be essential for translating laboratory-scale discoveries into industrial-scale processes. This will involve the design and optimization of reactor systems, particularly for flow chemistry applications, and the development of efficient separation and purification techniques.
Furthermore, computational chemists can play a vital role in elucidating the reaction mechanisms of this compound-catalyzed reactions and in predicting the properties of new materials. mdpi.com Theoretical studies can provide valuable insights that can guide experimental efforts and accelerate the discovery of new applications for this versatile compound.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Diethyl(phenoxy)alumane, and how can side reactions be minimized?
- Methodological Answer : this compound can be synthesized via alkylation of phenoxyaluminum precursors or electrochemical coupling of diethylaluminum chloride with phenoxy radicals under inert conditions (e.g., Schlenk line techniques) . To minimize side reactions (e.g., hydrolysis or oxidation), use anhydrous solvents (e.g., dichloromethane), maintain temperatures below 0°C, and employ stoichiometric control of reagents. Pyrophoric hazards require nitrogen/argon atmospheres and exclusion of moisture .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ²⁷Al) is essential for structural confirmation, with ²⁷Al NMR distinguishing aluminum coordination environments . Pair with X-ray crystallography for unambiguous structural determination. Purity can be assessed via elemental analysis or HPLC-MS/MS, adapting methods for organoaluminum compounds .
Q. How should researchers safely handle this compound given its reactivity?
- Methodological Answer : Due to its pyrophoric and water-reactive nature , handle in gloveboxes or Schlenk systems under inert gas. Use flame-resistant labware and avoid contact with protic solvents. Emergency protocols should include dry sand or Class D fire extinguishers for spills. Storage requires sealed containers under nitrogen at -20°C .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reaction pathways of this compound in catalytic systems?
- Methodological Answer : Isotopic labeling (e.g., deuterated substrates) and kinetic studies (e.g., variable-temperature NMR) can track ligand exchange or redox behavior. Computational modeling (DFT) aids in identifying transition states and intermediates. Electrochemical methods, such as cyclic voltammetry, reveal redox potentials relevant to its catalytic activity .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or IR data often arise from dynamic equilibria (e.g., ligand dissociation). Use low-temperature NMR to "freeze" conformers or employ heteronuclear correlation spectroscopy (HMBC/HSQC) for ambiguous signals. Cross-validate with X-ray crystallography or mass spectrometry .
Q. How does the stability of this compound vary under different solvent systems, and what degradation products form?
- Methodological Answer : Stability studies in polar vs. nonpolar solvents (e.g., THF vs. hexane) can be monitored via time-resolved UV-Vis or ²⁷Al NMR. Degradation products (e.g., aluminum oxides or phenols) are identifiable via GC-MS or LC-MS after quenching with controlled amounts of water .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for interpreting inconsistent catalytic performance data in this compound systems?
- Methodological Answer : Multivariate analysis (e.g., PCA) or Bayesian regression can account for variables like moisture traces or solvent purity. Replicate experiments under rigorously controlled conditions (humidity <1 ppm, solvent degassing) to isolate confounding factors .
Q. How can researchers design experiments to probe the ligand-exchange kinetics of this compound?
- Methodological Answer : Use stopped-flow spectroscopy with fluorescent ligands or conduct pseudo-first-order kinetics under excess ligand conditions. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots provide mechanistic insights .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
